molecular formula C25H26ClN3O2S B2619395 1-[2-Chloro-3-(4-methylphenyl)propyl]-3-[(4-phenylmethoxybenzoyl)amino]thiourea CAS No. 391891-43-3

1-[2-Chloro-3-(4-methylphenyl)propyl]-3-[(4-phenylmethoxybenzoyl)amino]thiourea

Cat. No. B2619395
CAS RN: 391891-43-3
M. Wt: 468.01
InChI Key: DJDXXMINNUVEPJ-UHFFFAOYSA-N
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Description

1-[2-Chloro-3-(4-methylphenyl)propyl]-3-[(4-phenylmethoxybenzoyl)amino]thiourea is a chemical compound that has been extensively studied in scientific research. It is a synthetic compound that has been synthesized using various methods. The compound is known for its potential applications in the field of medicine, particularly in the treatment of cancer.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-3-(4-methylphenyl)propyl]-3-[(4-phenylmethoxybenzoyl)amino]thiourea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in animal models. The compound has also been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-Chloro-3-(4-methylphenyl)propyl]-3-[(4-phenylmethoxybenzoyl)amino]thiourea in lab experiments is its potential as an anticancer agent. The compound has been extensively studied and has shown promising results in vitro and in vivo. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for research on 1-[2-Chloro-3-(4-methylphenyl)propyl]-3-[(4-phenylmethoxybenzoyl)amino]thiourea. One direction is to further investigate its potential as an anticancer agent and to determine its efficacy in clinical trials. Another direction is to study its potential as an anti-inflammatory agent and to investigate its mechanism of action in more detail. Additionally, research can be done to improve the solubility of the compound in aqueous solutions, which would make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 1-[2-Chloro-3-(4-methylphenyl)propyl]-3-[(4-phenylmethoxybenzoyl)amino]thiourea has been reported using various methods. One of the most common methods involves the reaction of 2-chloro-3-(4-methylphenyl)propylamine with 4-phenylmethoxybenzoyl isothiocyanate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

1-[2-Chloro-3-(4-methylphenyl)propyl]-3-[(4-phenylmethoxybenzoyl)amino]thiourea has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been tested against various cancer cell lines. The compound has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal studies.

properties

IUPAC Name

1-[2-chloro-3-(4-methylphenyl)propyl]-3-[(4-phenylmethoxybenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O2S/c1-18-7-9-19(10-8-18)15-22(26)16-27-25(32)29-28-24(30)21-11-13-23(14-12-21)31-17-20-5-3-2-4-6-20/h2-14,22H,15-17H2,1H3,(H,28,30)(H2,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDXXMINNUVEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CNC(=S)NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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